molecular formula C19H22N2O2S B5853263 N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide

N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide

Cat. No. B5853263
M. Wt: 342.5 g/mol
InChI Key: XEDMIMVRISGJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide, also known as MB-2, is a small molecule drug that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MB-2 is a synthetic compound that belongs to the family of benzamide derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide is not yet fully understood. However, it has been proposed that N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide exerts its therapeutic effects by modulating the activity of various signaling pathways involved in inflammation and oxidative stress. Moreover, N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential anti-inflammatory and antioxidant properties. Moreover, N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. Moreover, N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, the limitations of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide include its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical settings.

Future Directions

There are several future directions for the research on N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide. One potential direction is to further investigate its anti-inflammatory and antioxidant properties and evaluate its potential therapeutic applications in various inflammatory disorders. Moreover, the antitumor activity of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide needs to be further explored, and its potential use in cancer therapy needs to be carefully evaluated. Additionally, the safety and toxicity of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide need to be further studied to ensure its safe use in clinical settings.

Synthesis Methods

The synthesis of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide involves the reaction between 4-methylphenylthioacetic acid and 4-aminobutyric acid, which results in the formation of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques.

Scientific Research Applications

N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory disorders. Moreover, N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has also been shown to possess antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-3-6-18(22)20-16-7-4-5-8-17(16)21-19(23)13-24-15-11-9-14(2)10-12-15/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDMIMVRISGJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)CSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide

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